Resistance Frequency of Bio-AMS vs. Isoniazid in Mtb
Bio-AMS exhibits a substantially lower propensity for the emergence of spontaneous resistance compared to the first-line antitubercular drug isoniazid. This difference in resistance frequency is a critical parameter for evaluating the long-term utility of a compound in both research and potential therapeutic contexts [1].
| Evidence Dimension | Frequency of spontaneous resistance (mutants/CFU plated) |
|---|---|
| Target Compound Data | < 1 in 10^8 at 25× MIC; no resistant mutants isolated from 10^8 CFU at 50× MIC |
| Comparator Or Baseline | Isoniazid: approximately 1 in 2.5 × 10^6 CFU, independent of drug concentration |
| Quantified Difference | Bio-AMS resistance frequency is at least 40-fold lower (2.5 × 10^6 vs. 10^8) at 25× MIC |
| Conditions | Mtb H37Rv cultured on solid medium; MIC defined as the lowest concentration preventing growth. |
Why This Matters
A lower resistance frequency indicates a higher barrier to the development of drug-resistant mutants, making Bio-AMS a more reliable tool for validating BPL as a target and for studying resistance mechanisms.
- [1] Tiwari D, Park SW, Essawy MM, Dawadi S, Mason A, Nandakumar M, Zimmerman M, Mina E, Narayan HP, Bittinger K, et al. Targeting protein biotinylation enhances tuberculosis chemotherapy. Sci Transl Med. 2018 Apr 25;10(438):eaal1803. doi: 10.1126/scitranslmed.aal1803. View Source
